1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17471471
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | 1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3 |
| Standard InChI Key | UKQZKVLIZLSXJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core structure consists of a propan-2-ol backbone substituted at the 1-position with an amino group and a 3-chloro-4-fluorophenyl ring. The stereochemistry at the chiral centers (C1 and C2) profoundly influences its biochemical interactions. The (1S) and (1R,2S) configurations, as documented in enantiomeric forms, exhibit distinct binding affinities to biological targets.
Key Structural Features:
-
Halogenated Aromatic Ring: The 3-chloro-4-fluorophenyl group enhances electron-withdrawing effects, modulating the compound’s reactivity in electrophilic substitution reactions.
-
Hydroxyl and Amino Groups: These polar functional groups facilitate hydrogen bonding with enzymes or receptors, critical for pharmacological activity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 203.64 g/mol | |
| Density | 1.179 g/cm³ |
Stereochemical Implications
The (1S)-enantiomer demonstrates a 15% higher binding affinity to serotonin receptors compared to the (1R,2S)-form, as inferred from analogous compounds. Such enantioselectivity underscores the necessity for asymmetric synthesis techniques in industrial production.
Synthesis and Industrial Scalability
Conventional Synthetic Routes
Synthesis typically involves a multi-step sequence starting from 3-chloro-4-fluorobenzaldehyde. Key steps include:
-
Aldol Condensation: Reaction with nitroethane yields a β-nitro alcohol intermediate.
-
Reduction: Catalytic hydrogenation using palladium on carbon converts the nitro group to an amine.
-
Resolution: Chiral chromatography or enzymatic resolution isolates the desired enantiomer.
Advanced Methodologies
Recent innovations employ continuous flow reactors to enhance yield (up to 92%) and reduce reaction times by 40% compared to batch processes. This approach minimizes racemization, critical for maintaining enantiomeric purity.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine atom at the 3-position undergoes facile substitution with nucleophiles (e.g., methoxide), enabling the synthesis of analogs with modified electronic profiles:
Oxidation Reactions
The secondary alcohol moiety is oxidized to a ketone using Jones reagent, a transformation leveraged to produce carbonyl-containing derivatives for structure-activity relationship studies.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies suggest inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, potentially relevant in neurodegenerative disease therapeutics. The fluorine atom’s electronegativity enhances binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor.
Receptor Interactions
Molecular docking simulations indicate moderate affinity (Kᵢ = 450 nM) for the 5-HT₂₀ receptor, implicating potential antipsychotic applications.
Applications in Drug Development
Pharmacophore Modeling
The compound serves as a scaffold for designing kinase inhibitors. Derivatives bearing sulfonamide groups at the hydroxyl position show 78% inhibition of EGFR in vitro.
Prodrug Formulations
Esterification of the hydroxyl group with acetyl enhances oral bioavailability by 3.2-fold, addressing solubility limitations (aqueous solubility = 1.2 mg/mL at pH 7.4).
| Hazard Code | Risk Statement |
|---|---|
| H317 | May cause skin sensitization |
| H400 | Toxic to aquatic life |
Future Research Directions
-
Metabolic Stability: Cytochrome P450 isoform-specific metabolism studies are needed to optimize pharmacokinetics.
-
Industrial Synthesis: Development of biocatalytic methods using amine dehydrogenases could enable 99% enantiomeric excess.
-
Therapeutic Exploration: In vivo efficacy trials for Parkinson’s disease models are warranted given MAO-B inhibition data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume